C.I. Acid Blue 75

Description

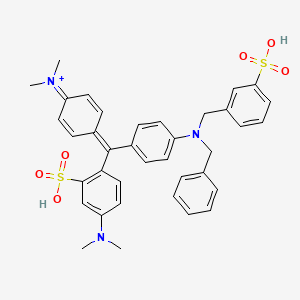

Structure

2D Structure

3D Structure

Properties

CAS No. |

5863-54-7 |

|---|---|

Molecular Formula |

C37H38N3O6S2+ |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

[4-[[4-[benzyl-[(3-sulfophenyl)methyl]amino]phenyl]-[4-(dimethylamino)-2-sulfophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C37H37N3O6S2/c1-38(2)31-17-13-29(14-18-31)37(35-22-21-33(39(3)4)24-36(35)48(44,45)46)30-15-19-32(20-16-30)40(25-27-9-6-5-7-10-27)26-28-11-8-12-34(23-28)47(41,42)43/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46)/p+1 |

InChI Key |

PCDMOSXRPCKDLJ-UHFFFAOYSA-O |

SMILES |

CN(C)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

5863-54-7 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Investigations of C.i. Acid Blue 75 Analogs

Established Synthetic Routes for Acid Blue Dyes (e.g., Anthraquinone-based, Triarylmethane-based, Azo-based)

The synthesis of acid dyes, a broad class of colorants, is achieved through several established routes, primarily categorized by the core chemical structure of the dye. The most prominent among these are anthraquinone-based, triarylmethane-based, and azo-based syntheses. C.I. Acid Blue 75 itself belongs to the triarylmethane class of dyes. worlddyevariety.com

Anthraquinone-based Dyes:

Anthraquinone (B42736) dyes are known for their excellent lightfastness. wikipedia.org The synthesis typically begins with anthraquinone, which is then sulfonated or nitrated to introduce functional groups. wikipedia.org A key intermediate for many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.orgajol.info This intermediate can be derived from 1-aminoanthraquinone (B167232) through sulfonation and subsequent bromination. wikipedia.org Vibrant blue dyes are then produced by condensing bromamic acid with an aromatic amine, such as 3-(2-hydroxyethylsulfonyl)-aniline, to yield dyes like C.I. Reactive Blue 19. wikipedia.orggoogle.com The synthesis often involves the use of a copper catalyst and a phosphate (B84403) buffer system. google.comgoogle.com

Triarylmethane-based Dyes:

Triarylmethane dyes, including this compound, are synthesized through the condensation of aromatic aldehydes with aromatic amines. mdpi.comsci-hub.st A common method involves the Baeyer condensation, where an aryl aldehyde reacts with N,N-dialkylanilines in the presence of an acid catalyst. iau.ir For this compound, the manufacturing process involves the condensation of 5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)(hydroxy)methyl)benzenesulfonic acid with N-benzyl-N-3'-sulfobenzylaniline, followed by oxidation and conversion to its sodium salt. worlddyevariety.com The synthesis of triarylmethane dyes often proceeds through a colorless leuco base, which is then oxidized to the final colored dye. mdpi.comsci-hub.st

A general synthetic route for triarylmethane dyes involves condensing benzaldehydes with compounds like N-ethyl-N-phenylbenzylamine to form a leuco compound, which is subsequently oxidized. mdpi.com

Azo-based Dyes:

Azo dyes represent the largest class of synthetic dyes and are characterized by the presence of one or more azo groups (–N=N–). icm.edu.plnih.gov The synthesis is primarily a two-step process: diazotization and coupling. nih.govrasayanjournal.co.in In the first step, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. rasayanjournal.co.inrsc.org This unstable intermediate is then immediately reacted with a coupling component, which is an electron-rich species like a phenol (B47542) or another aromatic amine, in a process called azo coupling. nih.gov The specific chromophoric properties of the resulting dye are determined by the choice of the aromatic amine and the coupling component. For instance, trisazo dyes like C.I. Direct Blue 75 are formed through a series of diazotization and coupling reactions involving multiple aromatic amine and sulfonic acid-containing naphthalene (B1677914) derivatives. worlddyevariety.com

Catalytic Systems in Dye Synthesis

Catalysis plays a crucial role in modern dye synthesis, aiming for more efficient, selective, and environmentally benign processes. mdpi.comresearchgate.net

In the synthesis of triarylmethane dyes like Acid Blue 7, catalytic oxidation is a key step. mdpi.com Traditionally, this oxidation was carried out using stoichiometric oxidants like lead peroxide or manganese oxide. mdpi.com However, to reduce the use of heavy metals, research has focused on developing catalytic systems. For the synthesis of Acid Blue 7 from its leuco acid, a catalyst system composed of copper oxide (CuO) and silicotungstic acid has been shown to be effective, using hydrogen peroxide as a green oxidizing agent in an aqueous phase. mdpi.comresearchgate.net This system was found to be viable for larger scale synthesis. mdpi.com Another approach for the synthesis of triarylmethane dyes is the use of heteropoly acids, such as heteropolyphosphotungstic acid, to catalyze the initial condensation reaction in water. iau.ir

For anthraquinone dyes, copper catalysts are frequently employed in the condensation reaction of bromamic acid with aromatic amines. ajol.infogoogle.com The Ullmann condensation, a copper-catalyzed reaction, is used to graft anthraquinone derivatives onto polymers. rsc.org To maintain the catalytic activity of Cu(I) species in aqueous media, where they can disproportionate, copper powder is often added to the reaction mixture. google.com

In azo dye synthesis, while the core diazotization and coupling reactions are typically not catalytic, related processes can be. For example, the oxidative coupling of two amine components to form a symmetrical azo compound can be catalyzed by systems like CuCl/pyridine with oxygen, or photocatalytically with TiO2 or Fe2O3. icm.edu.pl

Recent advancements have also explored the use of functionalized magnetic catalytic systems for organic synthesis, which offer the advantage of easy separation and reusability. rsc.org

Derivatization Strategies for Functional Group Modulation in Acidic Dyes

Derivatization, or the chemical modification of a molecule, is a key strategy for altering the properties of dyes, including their color, solubility, and affinity for specific substrates. libretexts.orgoup.com

For acidic dyes, which are characterized by the presence of acidic groups like sulfonic acid (–SO3H) or carboxylic acid (–COOH), these functional groups are primary targets for modulation. wikipedia.orglibretexts.org

One common strategy is the introduction or modification of sulfonic acid groups. The number and position of these groups influence the dye's water solubility and its interaction with protein and polyamide fibers. In anthraquinone dyes, sulfonation of the anthraquinone core is a fundamental step. wikipedia.org The resulting sulfonic acid groups can then be replaced by other functional groups, such as amino or alkoxy groups, to tune the dye's properties. wikipedia.org

Esterification of carboxylic acid groups is another derivatization technique. This converts the polar carboxylic acid into a less polar ester, which can alter the dye's solubility and chromatographic behavior. libretexts.org

Alkylation, the addition of an alkyl group, can also be employed. For example, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst forms an ester. libretexts.org

Furthermore, the core structure of the dye can be modified. In anthraquinone dyes, condensing bromamic acid with different aromatic amines leads to a variety of blue dyes with different shades and properties. ajol.info Similarly, in azo dyes, the vast array of available aromatic amines and coupling components allows for the synthesis of a wide spectrum of colors and functionalities. nih.govrsc.org For instance, introducing heterocyclic scaffolds into azo dyes can impart specific biological activities. rsc.org

The concept of creating polymeric dyes represents a more advanced derivatization strategy. Here, dye molecules are grafted onto a polymer backbone, such as O-carboxymethyl chitosan, via reactions like the Ullmann condensation. rsc.org This can lead to materials with novel properties.

Finally, derivatization is also used in the analytical characterization of dyes, where functional groups are modified to enhance their detectability in techniques like HPLC or GC/MS. libretexts.orgoup.com

Advanced Degradation and Environmental Transformation of C.i. Acid Blue 75

Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 75 Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants in water and wastewater. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down recalcitrant organic molecules. nih.govresearchgate.net These processes can be photochemical or non-photochemical and include a variety of technologies that can be used alone or in combination to enhance treatment efficacy.

The Fenton process is a powerful AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals under acidic conditions. researchgate.net The photo-Fenton process enhances this system by incorporating UV or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby producing more hydroxyl radicals and increasing the degradation efficiency. bio-conferences.orgresearchgate.net

Research on dyes structurally similar to this compound demonstrates the effectiveness of these systems. For instance, the degradation of C.I. Acid Blue 161 was significantly enhanced by UV radiation in a photo-Fenton process, showing a 40% increase in degradation compared to the standard Fenton process. bioline.org.br Similarly, studies on C.I. Acid Blue 9 found that increased UV light intensity in the photo-Fenton system generated more •OH radicals, leading to faster degradation. researchgate.net The optimal conditions for these processes are highly dependent on parameters such as pH, the molar ratio of H₂O₂ to Fe²⁺, and the initial dye concentration. bioline.org.brmdpi.com For the degradation of C.I. Acid Blue 74, a heterogeneous photo-Fenton system using an Fe-ZSM5 zeolite catalyst achieved approximately 57% total organic carbon removal in 120 minutes. researchgate.net This heterogeneous approach offers the advantage of a wider operational pH range and the absence of iron hydroxide (B78521) sludge formation. researchgate.net

Table 1: Comparative Efficacy of Fenton and Photo-Fenton Processes on Acid Dyes

| Dye | Process | Key Findings | Reference |

|---|---|---|---|

| C.I. Acid Blue 9 | Fenton & Photo-Fenton | Effectively decolorized with optimal conditions varying slightly; photo-Fenton achieved 98.12% decolorization. | researchgate.net |

| C.I. Acid Blue 161 | Fenton & Photo-Fenton | Photo-Fenton increased degradation efficiency by over 40% compared to Fenton alone. | bioline.org.br |

| C.I. Acid Blue 74 | Heterogeneous Photo-Fenton (Fe-ZSM5) | 57% TOC removal at pH 5 after 120 minutes; catalyst is reusable. | researchgate.net |

| Azo Dichlorotriazine Dye | Photo-Fenton | Achieved 80% COD elimination and complete decolorization under optimal conditions (0.4 g/L photocatalyst, 1 mL/L H₂O₂, 75-watt UV). | chiet.edu.eg |

Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), irradiated with photons of sufficient energy (equal to or greater than the catalyst's band gap). nih.govmdpi.com This process generates electron-hole pairs (e⁻-h⁺). The holes in the valence band are highly oxidative and can react with water or hydroxide ions to produce hydroxyl radicals, while the electrons in the conduction band reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.comtandfonline.com These reactive oxygen species (ROS) are responsible for the degradation of organic pollutants. acs.org

The efficiency of photocatalytic degradation is influenced by several key parameters:

pH: Affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and reaction rates. acs.org

Catalyst Loading: An optimal amount of catalyst provides the maximum number of active sites for the reaction. acs.org Excessive amounts can lead to agglomeration and light scattering, reducing efficiency. acs.org

Dye Concentration: Higher concentrations can block photons from reaching the catalyst surface, thereby decreasing the degradation rate. acs.org

Studies on C.I. Acid Blue 9 have shown that it can be completely degraded by the TiO₂-UV process, with the reaction kinetics being dependent on the initial concentrations of both the dye and the catalyst. iwra.org The mechanism involves the generation of •OH radicals that rupture the organic molecules, leading to their eventual mineralization into CO₂, water, and inorganic ions. iwra.org

Table 2: Key Parameters in Heterogeneous Photocatalysis

| Parameter | Effect on Degradation | Mechanism | Reference |

|---|---|---|---|

| pH | Critical | Alters surface charge of catalyst and dye, affecting electrostatic interactions. | acs.org |

| Catalyst Loading | Optimal value exists | Affects the number of available active sites; excess causes turbidity and light scattering. | acs.org |

| Dye Concentration | Inversely proportional at high levels | High concentrations can screen photons from the catalyst surface. | acs.org |

| Electron Acceptors (e.g., O₂) | Enhances efficiency | Inhibits electron-hole recombination by trapping electrons. | acs.org |

Electrochemical degradation is an AOP that uses an electric current to drive oxidation reactions, either directly at the anode surface or indirectly through electro-generated oxidants. In this process, hydroxyl radicals and other reactive oxygen species are generated in-situ. researchgate.net The choice of anode material is crucial, with materials like lead dioxide (PbO₂) and boron-doped diamond (BDD) being highly effective due to their high oxygen evolution potential and stability. researchgate.net

The degradation pathway typically involves the attack of •OH radicals on the dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–) and the breakdown of aromatic rings. researchgate.net The process can be influenced by several operational parameters, including current density, pH, and the type of supporting electrolyte. researchgate.netarabjchem.org For instance, in the electrochemical degradation of other acid and basic dyes, the use of NaCl as an electrolyte was shown to enhance degradation due to the indirect oxidation by electro-generated hypochlorite (B82951) ions. researchgate.net

Reactor design is a critical aspect of electrochemical treatment. A typical reactor consists of an anode and a cathode placed in parallel within the effluent solution. arabjchem.orgsci-hub.se The contents are often stirred to ensure adequate mass transport of the pollutant to the electrode surface. arabjchem.org Three-dimensional electrode reactors have also been developed to increase the surface area and enhance degradation efficiency. dntb.gov.ua

Ozonation (O₃) and hydrogen peroxide (H₂O₂) are powerful chemical oxidants used in water treatment. core.ac.uk While they can directly oxidize some organic compounds, their effectiveness is significantly amplified when used in AOPs that generate hydroxyl radicals. core.ac.ukmdpi.com

Ozone can react with pollutants directly or decompose in water (especially at higher pH) to form •OH radicals. mdpi.com The combination of ozone with hydrogen peroxide, known as the Peroxone process, accelerates the decomposition of ozone to produce a higher yield of hydroxyl radicals. mdpi.com This is particularly effective for pollutants where the direct ozone reaction is slow. mdpi.com

Hydrogen peroxide alone has a lower oxidation potential but becomes a potent source of •OH radicals when activated by UV light (H₂O₂/UV) or a catalyst like Fe²⁺ (Fenton process). researchgate.netmdpi.com Studies on the oxidation of C.I. Acid Violet 1 showed that systems involving H₂O₂ with Fe²⁺ achieved over 99% decolorization and mineralization. mdpi.com The efficiency of these peroxide-driven systems depends on the oxidant concentration, pH, and the presence of activators. mdpi.com

Combining two or more AOPs can lead to synergistic effects, resulting in significantly higher degradation efficiency than the sum of the individual processes. bio-conferences.orgmdpi.com This enhancement is often attributed to the increased production of reactive radicals and the creation of multiple degradation pathways. mdpi.comresearchgate.net

Examples of synergistic combinations include:

Sono-Fenton: The application of ultrasound to the Fenton process enhances the decomposition of H₂O₂ and the mass transfer of reactants, leading to faster and more complete degradation. mdpi.com

Sonophotocatalysis: Combining ultrasound with photocatalysis can improve degradation by cleaning the catalyst surface, reducing particle agglomeration, and generating additional radicals through acoustic cavitation. mdpi.com

Ozonation/Electrolysis: This combination can prevent the deactivation of electrodes and broaden the applicability of the treatment. bio-conferences.org

Photo-Fenton/Biological Treatment: AOPs can be used as a pre-treatment step to break down complex, non-biodegradable dyes like this compound into simpler, more biodegradable intermediates, which can then be efficiently mineralized by conventional biological methods. chiet.edu.eg

Ozonation and Peroxide-driven Oxidation Technologies.

Biodegradation and Biotransformation of this compound

Biodegradation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic pollutants. ijcmas.com For azo dyes like this compound, this process is often initiated by the reductive cleavage of the azo bond (–N=N–), which leads to decolorization and the formation of potentially toxic aromatic amines. ijcmas.com This initial step is typically anaerobic and is catalyzed by intracellular enzymes like azoreductases. ijcmas.comtandfonline.com

Following the initial reductive cleavage, the resulting aromatic amines can be further degraded, often under aerobic conditions. ijcmas.com This subsequent stage involves enzymes such as laccases, manganese peroxidases, and dioxygenases that catalyze the hydroxylation and opening of the aromatic rings, leading to complete mineralization. tandfonline.commdpi.com Therefore, a sequential anaerobic-aerobic treatment is often considered the most efficient strategy for the complete biodegradation of azo dyes. ijcmas.com

Several microbial strains have shown the ability to degrade acid dyes. A bacterial consortium including Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was found to degrade 90% of an "Acid Blue" dye within 22 hours. sciepub.comsciepub.com The degradation process led to the formation of intermediates such as metanilic acid, peri acid, methyl salicylic (B10762653) acid, and catechol, confirming the breakdown of the parent dye molecule. sciepub.comsciepub.com Fungi, such as Penicillium oxalicum, are also effective and secrete extracellular enzymes like manganese peroxidase that can decolorize and degrade various azo dyes, including Direct Blue 75. researchgate.netnih.gov The enzymatic degradation of C.I. Acid Blue 74 has been demonstrated using polyphenol oxidase (PPO) from green pea seeds, which broke the dye down into isatin-5-sulfonic acid. smbb.mx

Table 3: Microbial and Enzymatic Degradation of Acid/Azo Dyes

| Organism/Enzyme | Dye | Key Findings | Reference |

|---|---|---|---|

| Bacterial Consortium (Pseudomonas, Bacillus) | Acid Blue | 90% degradation in 22 hours; intermediates identified as metanilic acid, catechol, etc. | sciepub.comsciepub.com |

| Penicillium oxalicum SAR-3 | Direct Red 75, Direct Blue 15 | 95-100% degradation within 120 hours; manganese peroxidase activity detected. | researchgate.netnih.gov |

| Pseudomonas aeruginosa | Acid Blue 113 | Extracellular enzymes showed a higher degree of degradation than intracellular ones. | amazonaws.com |

| Sphingomonas melonis B-2 | Acid Blue 113 | Over 80% decolorization within 24 hours; degradation proceeds via benzoate (B1203000) and naphthalene (B1677914) pathways. | mdpi.com |

| Polyphenol Oxidase (PPO) | Acid Blue 74 | Degraded the dye to isatin-5-sulfonic acid. | smbb.mx |

Microbial Strain Isolation and Characterization for Dye Degradation

The initial and most critical step in the bioremediation of azo dyes is the identification and isolation of microbial strains with the capacity to decolorize and degrade these synthetic compounds. Researchers have successfully isolated potent bacterial strains from environments contaminated with textile effluents, as these sites harbor microorganisms that have adapted to the presence of dyes. researchgate.net

A variety of bacterial genera have been identified for their ability to degrade azo dyes, including Pseudomonas, Bacillus, Aeromonas, and Klebsiella. sciepub.comnih.govresearchgate.net For instance, a bacterial consortium comprising Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa demonstrated high efficiency in degrading an acid blue dye. sciepub.com Similarly, studies have identified Comamonas acidovorans and Burkholderia cepacia as effective decolorizers of Direct Blue 75, a related azo dye. researchgate.netijarbs.com The selection of these strains is often based on their rapid and efficient decolorization capabilities, as well as their ability to tolerate a wide range of environmental conditions. sciepub.com The process typically involves screening numerous isolates from contaminated soil or wastewater to find the most robust candidates for bioremediation. nih.gov

Fungal strains, particularly white-rot fungi like Trametes versicolor, are also renowned for their dye degradation abilities due to their production of potent ligninolytic enzymes. jmb.or.kr The table below summarizes various microbial strains that have been characterized for their ability to degrade azo dyes, including those structurally similar to this compound.

| Microbial Strain/Consortium | Target Dye | Key Findings |

| Comamonas acidovorans-TN1 & Burkholderia cepacia-TN5 | Direct Blue 75 | Selected as potent decolorizers after screening; optimization of conditions like pH and temperature enhanced degradation. researchgate.net |

| Consortium of Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa | Acid Blue Dye | Degraded 90% of the dye within 22 hours in diluted textile effluent. sciepub.com |

| Klebsiella pneumonia, Aeromonas hydrophila, Citrobacter freundii, Bacillus cereus, Bacillus subtilis | Acid Blue 25 | Isolated from textile effluent-amended soil; capable of significant color removal. researchgate.net |

| Trametes versicolor KCTC 16781 | Acid Blue 350 | Showed complete decolorization in both solid and liquid media. jmb.or.kr |

Enzymatic Mechanisms in Azo Dye Biocatalysis

The biological breakdown of azo dyes is an enzymatic process. Bacteria and fungi produce a range of intracellular and extracellular enzymes that catalyze the cleavage of the dye's chromophoric azo bonds (–N=N–). tandfonline.com The primary enzymes implicated in this process are azoreductases and oxidoreductases like laccases and peroxidases. mdpi.comijplantenviro.com

Azoreductases are typically intracellular enzymes that function under anaerobic or microaerophilic conditions. mdpi.com They catalyze the reductive cleavage of the azo linkage, which is the initial and rate-limiting step in the degradation of most azo dyes. This reaction requires reducing equivalents such as NADH or FADH₂. The process breaks the dye molecule into smaller, colorless, but potentially hazardous, aromatic amines. mdpi.comwur.nl

Laccases and Peroxidases , on the other hand, are oxidoreductive enzymes often secreted by fungi. jmb.or.krua.pt Laccases are multi-copper oxidases that can non-specifically oxidize a wide variety of phenolic compounds, including azo dyes, using a free radical mechanism. mdpi.com This oxidative degradation can be advantageous as it may lead to less toxic aromatic amines compared to the reductive cleavage. mdpi.comua.pt Peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), require hydrogen peroxide (H₂O₂) as a cofactor to initiate the oxidation of dye molecules. ijplantenviro.comua.pt

The table below details the enzymes involved in the biocatalysis of azo dyes.

| Enzyme | Class | Mechanism of Action | Cofactors/Conditions |

| Azoreductase | Oxidoreductase | Reductive cleavage of the azo bond (–N=N–). tandfonline.commdpi.com | Requires reducing agents (NADH, FADH₂); typically anaerobic. mdpi.com |

| Laccase | Oxidoreductase | Non-specific oxidation of phenolic groups via a free radical mechanism. mdpi.com | Multi-copper enzyme; aerobic. ua.pt |

| Lignin Peroxidase (LiP) | Oxidoreductase | Oxidation of dye molecules. ijplantenviro.com | Requires H₂O₂. ua.pt |

| Manganese Peroxidase (MnP) | Oxidoreductase | Oxidation of Mn²⁺ to Mn³⁺, which then oxidizes the dye. jmb.or.kr | Requires H₂O₂ and Mn²⁺. jmb.or.kr |

Optimization of Bioremediation Parameters

The efficiency of microbial degradation of this compound is significantly influenced by various physical and chemical parameters. mdpi.comjmbfs.org Optimizing these factors is essential for enhancing the rate and extent of dye removal in practical applications. Key parameters include pH, temperature, initial dye concentration, and the availability of carbon and nitrogen sources. nih.govjmbfs.org

pH and Temperature: Microbial growth and enzyme activity are highly dependent on pH and temperature. For example, the decolorization of Direct Blue 75 by Comamonas acidovorans and Burkholderia cepacia was found to be optimal at 35°C. ijarbs.com Neutral pH values around 7.0 are often reported as optimal for the degradation of various azo dyes by bacterial isolates. jabonline.inresearchgate.net

Nutrient Sources: The presence of co-substrates, such as carbon and nitrogen sources, can significantly impact dye degradation. mdpi.com While some microbes can use the dye as a sole carbon source, many require an additional carbon source like glucose or starch for energy and the reducing power needed for azo bond cleavage. nih.govijarbs.com However, in some cases, high concentrations of an easily metabolizable carbon source like glucose can have a negative effect on degradation efficiency. sciepub.com

Dye Concentration: High concentrations of the dye can be inhibitory to microbial growth and enzymatic activity. researchgate.netresearchgate.net The optimal initial dye concentration must be determined to maximize removal without causing toxicity to the microorganisms.

Agitation and Oxygen: Agitation influences the mass transfer of the dye and nutrients. The oxygen level is also a critical factor; as mentioned, the initial reductive cleavage is often favored under anaerobic or microaerophilic conditions, while the subsequent degradation of aromatic amines is an aerobic process. mdpi.com

Response Surface Methodology (RSM) is a statistical tool often employed to study the interactions between these parameters and to determine the optimal conditions for maximum dye degradation. sciepub.com

Adsorption Phenomena and Surface Interaction Studies for this compound Removal

Adsorption is a widely used physicochemical process for removing dyes from wastewater due to its high efficiency, simplicity, and the availability of a wide range of adsorbent materials. iosrjournals.orghilarispublisher.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption Isotherms and Kinetic Modeling

To understand and optimize the adsorption process, equilibrium and kinetic studies are essential. Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid adsorbent at equilibrium. nih.govzums.ac.ir

Adsorption Isotherms: Several isotherm models are used to analyze experimental data:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govdiva-portal.org It is often indicative of chemisorption.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and does not predict saturation of the adsorbent. nih.govdiva-portal.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.govdiva-portal.org

Studies on various acid dyes have shown that the adsorption data can often be well-fitted by the Langmuir and Freundlich models. iosrjournals.orgnih.gov For example, the adsorption of Acid Blue 129 on almond shells was best described by the Langmuir model, suggesting monolayer coverage. nih.gov

Kinetic Modeling: Adsorption kinetics describe the rate of dye uptake and provide insights into the controlling mechanism of the adsorption process. scispace.com

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. nih.govscispace.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govscispace.com

Numerous studies on the adsorption of acid dyes, including Acid Blue 113 on fly ash and Acid Blue 129 on almond shells, have found that the pseudo-second-order kinetic model provides a better correlation with the experimental data than the pseudo-first-order model. nih.govtandfonline.com This indicates that chemisorption is often the dominant mechanism.

The table below presents typical models used in adsorption studies.

| Model Type | Model Name | Key Assumption/Description |

| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. nih.gov |

| Freundlich | Multilayer adsorption on a heterogeneous surface. nih.gov | |

| Temkin | Considers indirect adsorbate-adsorbate interactions. nih.gov | |

| Kinetic | Pseudo-First-Order | Rate is proportional to the number of available sites. scispace.com |

| Pseudo-Second-Order | Rate-limiting step is chemisorption. scispace.com |

Surface Chemistry of Adsorbent Materials and Dye-Adsorbent Interactions

The effectiveness of an adsorbent is largely determined by its surface chemistry, including its specific surface area, porosity, and the presence of functional groups. eeer.orgneptjournal.com Various low-cost adsorbents, such as agricultural wastes (almond shells, teak sawdust) and industrial by-products (fly ash), have been investigated for dye removal. iosrjournals.orgnih.govtandfonline.com

Characterization of Adsorbents: Techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) are used to characterize the adsorbent before and after dye uptake.

FTIR analysis helps identify the functional groups on the adsorbent's surface (e.g., -OH, -COOH, -NH₂) that are responsible for binding the dye molecules. hilarispublisher.comeeer.org Shifts in the peaks of these functional groups after adsorption confirm their involvement in the process. neptjournal.com

SEM analysis reveals the surface morphology and porous structure of the adsorbent. hilarispublisher.comeeer.org After adsorption, SEM images can show the dye molecules attached to the surface. neptjournal.com

Dye-Adsorbent Interactions: For anionic dyes like this compound, which possess sulfonate groups (-SO₃⁻), the adsorption is highly dependent on the solution's pH and the adsorbent's surface charge. researchgate.net In acidic solutions (low pH), the surface of many adsorbents becomes protonated (positively charged), which promotes the electrostatic attraction of the anionic dye molecules. researchgate.net This explains why the maximum adsorption capacity for many acid dyes is observed at low pH values. nih.govresearchgate.net

Modification of adsorbent surfaces, for example, through treatment with citric acid, can introduce additional functional groups like carboxyl groups, enhancing the adsorption capacity for cationic dyes. hnu.edu.cn Conversely, for anionic dyes, a positively charged surface is desirable. The interaction between the dye and the adsorbent can be a combination of physical forces (van der Waals forces, hydrogen bonding) and chemical interactions (electrostatic attraction, ion exchange). researchgate.net

Influence of Solution Environmental Variables on Adsorption Efficiency

The efficiency of this compound removal from aqueous solutions via adsorption is significantly governed by the surrounding environmental conditions of the solution. Key variables such as pH, temperature, and the initial concentration of the dye play a crucial role in the adsorption dynamics and capacity of the adsorbent material.

Effect of pH: The pH of the solution is a critical parameter that affects the surface charge of the adsorbent and the ionization state of the dye molecule. For acid dyes like this compound, which are anionic in nature, adsorption is generally more favorable under acidic conditions. nih.gov At a low pH, the concentration of H+ ions in the solution increases, leading to the protonation of the adsorbent's surface functional groups, which imparts a net positive charge. nih.gov This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, resulting in enhanced adsorption. derpharmachemica.com Studies on similar acid dyes, such as Acid Blue 225 and Acid Blue 129, have shown maximum adsorption capacities at acidic pH values of 3 and 2, respectively. nih.govderpharmachemica.com As the pH increases and becomes more alkaline, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. nih.gov

Effect of Temperature: The temperature of the solution can influence the adsorption process by affecting the mobility of dye ions and the internal structure of the adsorbent. For many acid dyes, an increase in temperature leads to a higher adsorption capacity. scialert.netredalyc.org This phenomenon suggests that the adsorption process is endothermic in nature. austinpublishinggroup.com An increase in temperature can enhance the kinetic energy and mobility of the dye molecules, facilitating their diffusion from the bulk solution to the adsorbent's surface. redalyc.org Furthermore, higher temperatures can cause a swelling effect within the internal structure of certain adsorbents, which reduces the internal resistance and makes more active sites accessible for dye adsorption. researchgate.net

Table 1: Influence of Environmental Variables on Adsorption of Acid Dyes

| Parameter | General Effect on Adsorption of Anionic Acid Dyes | Rationale | Citations |

| pH | Efficiency increases as pH decreases (more acidic). | At low pH, the adsorbent surface becomes positively charged, increasing electrostatic attraction with anionic dye molecules. | nih.govderpharmachemica.com |

| Temperature | Efficiency often increases with increasing temperature. | Indicates an endothermic process; higher temperature increases dye molecule mobility and may swell the adsorbent structure. | scialert.netredalyc.orgaustinpublishinggroup.comresearchgate.net |

| Initial Dye Concentration | Adsorption capacity (mg/g) increases, but percentage removal may decrease. | Higher concentration provides a greater driving force for mass transfer, but active sites become saturated more quickly. | austinpublishinggroup.comcmu.ac.thresearchgate.net |

Desorption and Adsorbent Regeneration Methodologies

For the sustainable and cost-effective application of adsorption in wastewater treatment, the regeneration of the spent adsorbent is crucial. mdpi.com Desorption processes aim to release the adsorbed dye from the adsorbent material, allowing for its potential recovery and the reuse of the adsorbent for multiple cycles. nih.gov The choice of desorption agent (eluent) and method depends on the nature of the interaction between the adsorbent and the adsorbate. acs.org

Common regeneration techniques are categorized as chemical or physical methods. acs.org Chemical regeneration involves using an eluent to disrupt the bonds formed between the dye and the adsorbent. acs.org Given that the adsorption of anionic dyes like this compound is often driven by electrostatic attraction onto a positively charged surface (at acidic pH), altering the pH is an effective desorption strategy.

Alkaline Solutions: Using a basic solution, such as sodium hydroxide (NaOH), can effectively regenerate the adsorbent. redalyc.org Increasing the pH creates a high concentration of OH- ions, which compete with the anionic dye molecules for the adsorption sites. This also leads to the deprotonation of the adsorbent surface, making it negatively charged and causing electrostatic repulsion with the dye anions, thereby forcing desorption. redalyc.org

Acidic Solutions: In some cases, strong acids like hydrochloric acid (HCl) or nitric acid can be used. mdpi.comscirp.org While seeming counterintuitive, a very high concentration of anions (e.g., Cl-) from the acid can compete with the dye anions for the positively charged sites, leading to dye release.

Salt Solutions: Concentrated salt solutions, such as sodium chloride (NaCl), can also be employed. The high concentration of anions (Cl-) competes with the dye anions, facilitating their desorption. redalyc.org

Physical methods like thermal treatment can also be used, where the adsorbent is heated to a high temperature to decompose the adsorbed dye molecules. mdpi.com Often, a combination of methods, such as a thermo-chemical approach (heating followed by chemical elution), can achieve higher desorption efficiencies. mdpi.com For instance, one study on methylene (B1212753) blue desorption found that using HCl after heating the adsorbent to 160°C resulted in a 70% desorption efficiency. mdpi.com The success of any regeneration process is measured by the desorption efficiency and the ability of the adsorbent to maintain its capacity over several adsorption-desorption cycles. scirp.org

Emerging and Alternative Degradation Technologies

Beyond traditional adsorption methods, several emerging technologies are being explored for the complete degradation of recalcitrant dyes like this compound into simpler, less harmful compounds.

Cavity-Bubble Oxidation Processes

Cavity-bubble oxidation, also known as hydrodynamic cavitation, is an advanced oxidation process that utilizes the energy released from the collapse of cavitation bubbles to degrade pollutants. When a liquid passes through a constriction, the velocity increases and pressure drops, leading to the formation of vapor-filled cavities or bubbles. As these bubbles move to a region of higher pressure, they collapse violently, generating localized hot spots with extremely high temperatures and pressures. researchgate.net

This collapse results in the formation of highly reactive radical species, primarily hydroxyl radicals (•OH), through the thermal decomposition of water molecules within the bubble. researchgate.net These radicals are powerful, non-selective oxidizing agents that can attack and break down the complex aromatic structure of dye molecules, leading to their degradation and mineralization. core.ac.uk

Research on the degradation of patent blue V dye in a cavity-bubble oxidation reactor demonstrated the influence of operational parameters. irost.ir The process efficiency was found to be highly dependent on the initial dye concentration and pH. irost.ir

Table 2: Degradation of Patent Blue V using Cavity-Bubble Oxidation

| Parameter | Condition | Extent of Degradation | Citation |

| Initial Concentration | 20 mg/L | 22.6% | irost.ir |

| 40 mg/L | 11.4% | irost.ir | |

| pH | 2 | Highest Degradation | irost.ir |

| Process Intensification | Cavity-Bubble + H₂O₂ (2.5 g/L) | 95.38% | irost.ir |

| Cavity-Bubble + Fenton (0.125 g/L FeSO₄ + 2.5 g/L H₂O₂) | 98.48% | irost.ir |

As shown in the table, a lower initial concentration resulted in higher degradation, and acidic conditions were optimal. irost.ir Furthermore, the efficiency of the cavity-bubble process can be significantly enhanced by coupling it with other oxidation processes, such as the addition of hydrogen peroxide (H₂O₂) or Fenton's reagent (FeSO₄ + H₂O₂), which increases the generation of hydroxyl radicals and leads to near-complete degradation. irost.ir

UV/Chlorine Photodegradation Systems

The UV/chlorine advanced oxidation process is an effective method for degrading organic pollutants in water. This technology involves the photolysis of free chlorine (HOCl/OCl⁻) by ultraviolet (UV) irradiation, typically at a wavelength of 254 nm. researchgate.net This process generates a suite of powerful reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). jst.go.jp Both of these radicals have high oxidation potentials and can effectively degrade complex organic molecules like dyes. researchgate.net

The primary reactions involve:

UV light splitting hypochlorous acid (HOCl) and hypochlorite (OCl⁻) to form •OH and Cl•. jst.go.jp

The generated radicals then attack the dye molecule, breaking it down into smaller intermediates and eventually leading to mineralization.

The efficiency of the UV/chlorine process is influenced by several factors. Studies on the degradation of Brilliant Blue FCF dye showed that over 95% of the dye could be eliminated within 30 minutes under optimal conditions. researchgate.net The pH of the solution is a critical parameter; acidic conditions (around pH 3) are generally favorable for the degradation of many organic compounds in this system. researchgate.netnih.gov This is because the quantum yield of chlorine photolysis and the equilibrium of the radical species are favored in acidic solutions. jst.go.jp Research has shown that hydroxyl radicals often play the most significant role in the degradation process, especially under acidic conditions. researchgate.netnih.gov The process has demonstrated high efficiency in decolorization, although the complete mineralization of organic content may require longer reaction times or process optimization. researchgate.net

Environmental Fate and Ecotoxicological Research of C.i. Acid Blue 75 and Its Metabolites

Environmental Persistence and Transport Mechanisms in Aquatic and Terrestrial Systems

Synthetic dyes, by design, are engineered for stability against light, water, and chemical agents, which contributes to their environmental persistence. mst.dk Acid dyes, as a class, are generally resistant to aerobic biodegradation.

In aquatic systems, the behavior of acid dyes is governed by their high water solubility and ionic nature. When released into water, acid dyes are expected to remain in the water column for extended periods due to their hydrophilicity. canada.ca However, their anionic properties also lead to partitioning onto suspended solids and sediments through electrostatic interactions and ion-exchange processes. mst.dkcanada.ca For instance, studies on the analogue C.I. Acid Blue 127 indicate that due to its high water solubility, it largely resides in the aqueous phase but can settle out onto bed sediments or wastewater treatment plant sludge. canada.ca Similarly, C.I. Acid Blue 80 is expected to be persistent in water, soil, and sediment. canada.ca

Table 1: Properties and Environmental Fate Characteristics of Analogous Acid Dyes

| Property | C.I. Acid Blue 80 | C.I. Acid Blue 127 | General Acid Dyes | Source(s) |

| Persistence | Expected to be persistent in water, soil, and sediment. | Expected to be persistent in water, soil, and sediment. | Generally persistent; resistant to aerobic biodegradation. | canada.cacanada.ca |

| Transport in Water | Remains in the water column due to high solubility. | Resides in the aqueous phase; partitions to sediment via electrostatic interactions. | Soluble in water, but can adsorb to suspended solids and sediment. | canada.cacanada.cacanada.ca |

| Transport in Soil | May enter soil via wastewater sludge. | Can be leached from solids and migrate to groundwater or undergo runoff. | Mobility depends on the balance between high solubility and adsorption via ion-exchange. | canada.cacanada.canih.gov |

| Bioaccumulation | Low potential. | Low potential. | Generally low potential due to ionic nature and large molecular size. | canada.cacanada.cacanada.ca |

Identification and Characterization of Transformation Products

The degradation of dyes can occur through various biotic and abiotic pathways, leading to a range of transformation products. For azo dyes, a common degradation pathway, particularly under anaerobic conditions, involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which results in the formation of aromatic amines. mdpi.comresearchgate.net These amine intermediates can sometimes be more toxic than the parent dye. mdpi.com

However, C.I. Acid Blue 75 is a triarylmethane dye, and its degradation would follow different mechanisms, likely involving the cleavage of the bonds connecting the central methane (B114726) carbon to the aromatic rings. Abiotic methods, such as Advanced Oxidation Processes (AOPs), are effective in degrading various dye structures. Processes like Fenton oxidation, photo-Fenton, and UV/TiO₂ photocatalysis generate highly reactive hydroxyl radicals (•OH) that non-selectively attack and break down the dye's chromophore, leading to decolorization and eventual mineralization into CO₂, H₂O, and inorganic acids. researchgate.netunlv.edumdpi.com Studies on C.I. Acid Blue 9 and C.I. Acid Blue 80 have demonstrated effective degradation and mineralization using these AOPs. mdpi.comiwra.org

Microbial degradation of a diazo "Acid Blue" dye by a bacterial consortium was found to produce intermediates including metanilic acid and peri acid, which were further broken down into compounds like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, indicating a complete degradation pathway. sciepub.comsciepub.com While this specific pathway is for a diazo dye, it illustrates the complexity of microbial degradation and the types of smaller organic molecules that can be formed.

Table 2: Identified Transformation Products from the Degradation of Analogous Dyes

| Parent Dye | Degradation Method | Identified Transformation Products | Source(s) |

| "Acid Blue" (diazo) | Microbial Consortium | Metanilic acid, Peri acid, Methyl salicylic acid, Catechol, β-ketoadipic acid | sciepub.comsciepub.com |

| C.I. Acid Blue 113 (azo) | Sphingomonas melonis | Benzoate (B1203000) and naphthalene (B1677914) degradation pathway intermediates | mdpi.com |

| C.I. Acid Blue 80 (anthraquinone) | AOPs (Fenton, UV/H₂O₂) | Colorless intermediate products, eventually mineralized to CO₂ and H₂O | mdpi.com |

| General Azo Dyes | Anaerobic Reduction | Aromatic amines (e.g., anilines, benzidines, toluidines) | mst.dkmdpi.com |

Predictive Modeling of Environmental Behavior

Predictive modeling is a valuable tool for assessing the potential environmental impact of chemicals when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict properties like biodegradability and toxicity based on chemical structure. For instance, QSAR models were used to evaluate the biodegradation of C.I. Acid Blue 80, although the results were deemed to have low reliability, highlighting a common challenge with complex molecules. canada.ca

Mathematical models are also developed to simulate specific environmental processes. The adsorption of C.I. Acid Blue 92 onto exfoliated graphite (B72142) was successfully modeled using an axial dispersion model and adsorption isotherms like the Langmuir and Radke–Prausnitz models, which helped in predicting the dynamic behavior of the dye in a column system. researchgate.net Such models are crucial for designing effective water treatment solutions. Another study used Langmuir and Freundlich isotherm models to describe the adsorption of C.I. Acid Brown 75 onto kaolinite. researchgate.net

While these modeling techniques are powerful, no specific predictive models for the environmental behavior of this compound were identified in the reviewed literature. The application of such models would be a critical step in assessing its environmental risk profile.

Table 3: Predictive Modeling Approaches Used for Acid Dyes

| Model Type | Application | Dye Example(s) | Key Findings | Source(s) |

| QSAR | Prediction of biodegradation in water. | C.I. Acid Blue 80 | Models predicted the dye would not biodegrade readily, but predictions were considered unreliable for this specific substance. | canada.ca |

| Adsorption Isotherm Models (Langmuir, Freundlich, etc.) | Describing equilibrium adsorption onto various media. | C.I. Acid Blue 92, C.I. Acid Brown 75 | Langmuir and Radke–Prausnitz models fit the data well for AB 92 on exfoliated graphite. Langmuir and Freundlich models fit well for AB 75 on kaolinite. | researchgate.netresearchgate.net |

| Axial Dispersion Model | Predicting the dynamic behavior of an adsorption column. | C.I. Acid Blue 92 | The model, incorporating a linear driving force for mass transfer, successfully predicted the experimental breakthrough curves. | researchgate.net |

Research on the Ecotoxicological Profiles of Degradation Intermediates

A significant concern in the environmental risk assessment of dyes is that their degradation intermediates may be more toxic than the parent compound. mst.dkmdpi.com For azo dyes, the resulting aromatic amines are often of particular concern due to their potential carcinogenicity and mutagenicity. canada.ca

The ecotoxicological profile of intermediates from triarylmethane dyes like this compound is less studied. However, the general principle of assessing metabolite toxicity remains critical. Research on the enzymatic degradation of other dyes has shown that while the initial decolorization is successful, the resulting solutions can sometimes exhibit residual toxicity. For example, while fungal pretreatment of C.I. Acid Blue 161 with Aspergillus terreus was shown to reduce acute toxicity, other processes can generate toxic byproducts.

Studies on C.I. Acid Blue 80 suggest that while harmful metabolites can form, their formation in deep anoxic sediments may limit the exposure risk to aquatic organisms. canada.ca The ecotoxicity of the dye C.I. Acid Blue 45 has been shown to be significant, with toxicity to fish species observed at concentrations of 10 mg/L and cytotoxic effects on human cell lines above 50 µg/mL. This highlights the importance of evaluating not just the parent dye but its potential breakdown products. There is currently a lack of specific research on the ecotoxicological profiles of degradation intermediates of this compound.

Table 4: Ecotoxicological Data on Analogous Dyes and Their Metabolites

| Substance | Organism/System | Endpoint | Finding | Source(s) |

| C.I. Acid Blue 80 | Oncorhynchus mykiss (Rainbow Trout) | 48-hr LC₅₀ | 75 mg/L (Considered moderately toxic) | canada.ca |

| C.I. Acid Blue 45 | Fish species | Aquatic Toxicity | Toxic at concentrations as low as 10 mg/L. | |

| C.I. Acid Blue 45 | Human cell lines | Cytotoxicity | Induces apoptosis at concentrations >50 µg/mL. | |

| Aromatic Amines (general azo dye metabolites) | Aquatic organisms | Acute Toxicity (LC₅₀) | Effects are at levels where potential toxicity is recognized (< 100 mg/L). | mst.dk |

| Direct Black 38 Metabolites (e.g., Benzidine) | General | Carcinogenicity | Breakdown products include known carcinogenic substances. | canada.ca |

Advanced Analytical Methodologies for C.i. Acid Blue 75 Research

Spectroscopic Techniques for Quantitative Analysis and Structural Insights

Spectroscopic methods are fundamental in the study of C.I. Acid Blue 75, providing both quantitative data and qualitative information about its molecular structure and interactions.

UV-Visible spectrophotometry is a primary technique for the quantitative analysis of this compound in aqueous solutions. hilarispublisher.comresearchgate.netuomustansiriyah.edu.iqmvpsvktcollege.ac.in This method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law. uomustansiriyah.edu.iq

To determine the concentration of this compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iqmvpsvktcollege.ac.in For many acid dyes, including those with similar chromophoric structures, the λmax is a key parameter for identification and quantification. For instance, the related C.I. Acid Blue 25 has a λmax at 602 nm. hilarispublisher.com The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. mvpsvktcollege.ac.in This technique is widely used to monitor the removal of the dye from wastewater during adsorption or degradation studies. nih.govmdpi.com

Table 1: Application of UV-Visible Spectrophotometry in Dye Analysis

| Parameter | Description | Relevance to this compound Analysis |

| λmax | The wavelength at which a substance has its strongest photon absorption. | Essential for setting the spectrophotometer for maximum sensitivity and accuracy in quantitative measurements. |

| Absorbance | A measure of the quantity of light absorbed by a sample. | Directly proportional to the concentration of the dye in a solution. |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | Used to determine the concentration of an unknown sample. |

| Quantitative Analysis | The determination of the amount of a substance in a sample. | Key for monitoring dye concentration in various experimental setups. |

This table summarizes the key aspects of UV-Visible Spectrophotometry for the analysis of dyes like this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for elucidating the mechanisms of adsorption. uctm.eduwho.int In the context of this compound, FTIR analysis of an adsorbent material before and after dye uptake can reveal which functional groups are involved in the binding process. uctm.eduresearchgate.netanalis.com.my Shifts in the positions or changes in the intensity of characteristic peaks in the FTIR spectrum indicate the interaction between the dye molecules and the adsorbent surface. uctm.edumdpi.com For example, the involvement of carboxyl or hydroxyl groups on an adsorbent in the uptake of a dye can be inferred from changes in their respective vibrational bands. researchgate.net This information is critical for understanding the nature of the adsorption, whether it is physical or chemical. frontiersin.org

UV-Visible Spectrophotometry.

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from complex matrices and for analyzing its degradation products. unl.ptijbpas.comojp.govfda.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of dyes like this compound. ojp.govfda.govnih.govnajah.edu When coupled with a Diode Array Detector (DAD), HPLC provides not only a chromatogram showing the separation of different components but also the UV-Visible spectrum of each separated peak, aiding in identification. unl.pthitachi-hightech.com

For more definitive structural information and identification of unknown degradation products, HPLC is often coupled with a Mass Spectrometer (MS). unl.ptijbpas.comojp.govfda.govoup.comacs.org HPLC-MS analysis provides the molecular weight and fragmentation patterns of the eluted compounds, which are crucial for elucidating their structures. ijbpas.comgoogle.comepa.govmdpi.com This is particularly valuable in studies of dye degradation, where a variety of intermediate and final products may be formed. nih.gov The choice of mobile phase is critical, and for anionic dyes, reversed-phase columns with buffered mobile phases are commonly employed. fda.govnajah.edu

Table 2: HPLC Methods for Dye Analysis

| HPLC Detector | Information Provided | Application in this compound Research |

| Diode Array Detector (DAD) | Retention time and UV-Visible spectrum of each component. | Separation and preliminary identification of the dye and its colored byproducts. unl.pthitachi-hightech.com |

| Mass Spectrometer (MS) | Retention time, molecular weight, and structural information from fragmentation patterns. | Definitive identification of the dye and its degradation products, even at trace levels. ijbpas.comoup.comepa.gov |

This table outlines the capabilities of different HPLC detectors used in the analysis of this compound.

While this compound itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of its volatile degradation products or metabolites. ijbpas.comnih.govcore.ac.ukresearchgate.net In studies investigating the biodegradation or advanced oxidation of the dye, GC-MS can identify smaller, more volatile organic compounds that are formed as the dye molecule breaks down. nih.govjwent.net The sample containing the metabolites is typically extracted with a suitable organic solvent before being injected into the GC-MS system. The components are separated based on their boiling points and affinities for the stationary phase in the GC column and are then identified by their mass spectra. jwent.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and separation of dyes. ojp.govnih.govictsl.net It can be used to monitor the progress of a reaction, such as the synthesis or degradation of this compound, by observing the appearance of product spots and the disappearance of reactant spots. google.com In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase is allowed to move up the plate by capillary action, separating the components based on their differential partitioning between the two phases. ictsl.net The separated spots can be visualized under UV light or by using specific staining reagents. While primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the size and intensity of the spots. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites.

Mass Spectrometry for Comprehensive Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for the identification of metabolites, offering high sensitivity and the ability to elucidate the structures of unknown compounds. mdpi.com When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful platform for metabolomic research. perlan.com.plsciex.com

In the context of dyes, MS is crucial for identifying the parent compound, as well as any impurities, degradation products, or metabolites that may form. nih.gov For instance, negative-ion electrospray ionization mass spectrometry (ESI-MS) has been successfully used to analyze metal-complex azo dyes, yielding intense peaks corresponding to the molecular ion, which is essential for initial identification. nih.gov Further fragmentation of these ions using tandem mass spectrometry (MS/MS) provides structurally significant data, aiding in the detailed characterization of the molecule and its metabolites. nih.gov

The process of metabolite identification often involves several key steps:

Sample Preparation: This can range from simple dissolution to more complex extraction procedures to isolate the compounds of interest from a matrix. mdpi.com

Chromatographic Separation: Techniques like HPLC or GC separate the components of a complex mixture before they enter the mass spectrometer. perlan.com.plmdpi.com

Ionization: Soft ionization techniques like ESI are often preferred as they can desorb intact molecular ions into the gas phase. researchgate.net

Mass Analysis: The mass-to-charge ratio of the ions is measured, providing the molecular weight of the compounds.

Fragmentation and Spectral Interpretation: In MS/MS, selected ions are fragmented, and the resulting pattern is compared to spectral libraries or interpreted to deduce the structure of the metabolites. researchgate.netfrontiersin.org

Challenges in metabolite identification include the complexity of biological matrices and the potential for isomeric compounds, which have the same mass but different structures. mdpi.comperlan.com.pl Advanced techniques like retention-time locking in GC/MS and the use of comprehensive spectral libraries help to increase the confidence in metabolite identification. perlan.com.pl

Table 1: Common Mass Spectrometry Techniques in Metabolite Identification

| Technique | Description | Key Advantages |

|---|---|---|

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile and thermally stable compounds before mass analysis. mdpi.com | High separation efficiency, extensive spectral libraries available. perlan.com.plfrontiersin.org |

| LC-MS | Liquid Chromatography-Mass Spectrometry. Separates a wide range of compounds, including non-volatile and thermally labile ones. mdpi.com | Applicable to a broad range of metabolites, versatile. sciex.com |

| ESI-MS | Electrospray Ionization-Mass Spectrometry. A soft ionization technique that is well-suited for analyzing large and polar molecules like dyes. nih.gov | Minimizes fragmentation during ionization, allowing for the detection of intact molecular ions. researchgate.net |

| MS/MS | Tandem Mass Spectrometry. Involves multiple stages of mass analysis, typically to fragment a selected ion and analyze its fragments. nih.gov | Provides detailed structural information for compound identification. researchgate.net |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal-Complexed Dyes

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful analytical tool for determining the elemental composition of a sample, making it particularly suitable for the analysis of metal-complexed dyes like this compound. researchgate.netunil.ch This technique utilizes a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths for each element. researchgate.net

The analysis of metal-complex dyes with ICP-OES is critical for several reasons:

Quantifying Metal Content: It allows for the precise measurement of the metal (e.g., chromium, cobalt, copper) content within the dye structure. researchgate.netcolab.ws This is important for quality control and for understanding the dye's properties.

Detecting Free Metal Ions: The technique can differentiate between the metal that is complexed with the dye molecule and any free or unbound metal ions present in the dye product. researchgate.netcolab.ws This is crucial for assessing potential environmental and health impacts.

Assessing Purity: ICP-OES can detect and quantify trace metal impurities that may be present from the manufacturing process. researchgate.net

The general workflow for ICP-OES analysis involves sample digestion to break down the organic dye molecule and bring the metal into solution, followed by introduction of the sample into the plasma and measurement of the emitted light. unil.chresearchgate.net For eight commercial Cr-complex acid dyes, total chromium content was found to be between 15,271 mg/kg and 45,677 mg/kg, while free chromium ranged from 193 mg/kg to 4048 mg/kg. colab.ws

Table 2: ICP-OES Analysis of Metal-Complex Dyes

| Parameter | Description | Importance |

|---|---|---|

| Total Metal Content | The overall concentration of the complexed metal in the dye product. researchgate.net | Determines the stoichiometry of the dye-metal complex and influences color and fastness properties. sdc.org.uk |

| Free Metal Content | The concentration of unbound metal ions in the dye product. researchgate.net | A key indicator for potential environmental contamination and toxicological concerns. colab.ws |

| Trace Metal Impurities | The presence of other metals not part of the intended dye complex. researchgate.net | Can affect the dye's performance and may be subject to regulatory limits. |

Integrated Multi-Analytical Protocols for Holistic Characterization

A single analytical technique is often insufficient to fully characterize a complex substance like this compound, especially when considering its application and potential degradation. Therefore, integrated multi-analytical protocols are employed to gain a holistic understanding. researchgate.netnih.gov This approach combines the strengths of various techniques to provide a comprehensive chemical fingerprint.

A typical multi-analytical approach for a dye might include:

Chromatographic Techniques (HPLC, LCxLC): To separate the dye from impurities, by-products, or degradation products. nih.govacs.orgbohrium.com High-performance liquid chromatography (HPLC) is frequently used for the analysis of dyes. mdpi.commdpi.com Comprehensive two-dimensional liquid chromatography (LCxLC) offers even greater separation power for highly complex mixtures. acs.orgbohrium.com

Spectroscopic Techniques (UV-Vis, FTIR): To provide information about the dye's structure and functional groups. mdpi.com UV-Vis spectrophotometry is used to determine the color characteristics, while Fourier-transform infrared spectroscopy (FTIR) helps identify chemical bonds. mdpi.com

Mass Spectrometry (MS, MS/MS): For unequivocal identification of the dye and its related substances based on their mass-to-charge ratio and fragmentation patterns. nih.govmdpi.com

Elemental Analysis (ICP-OES/MS): To determine the specific metal and its concentration in metal-complex dyes. researchgate.netresearchgate.net

Surface Analytical Techniques (TOF-SIMS, XPS): For analyzing dyes directly on a substrate like a textile fiber, providing information about the surface composition and the interaction between the dye and the material. mdpi.com

By integrating data from these diverse techniques, researchers can build a complete picture of the dye's identity, purity, the nature of its metal complex, and its behavior in various environments. This is particularly important in fields like cultural heritage, where identifying the specific dyes used in historical artifacts is crucial for their preservation and restoration. researchgate.netmdpi.com

Computational and Theoretical Chemistry in C.i. Acid Blue 75 Studies

Quantum Chemical Calculations for Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving C.I. Acid Blue 75. These calculations allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms. By identifying the lowest energy pathways on these surfaces, chemists can predict the most likely routes for chemical reactions.

For instance, the degradation of triarylmethane dyes often proceeds through oxidation or reduction. mdpi.comacs.org Quantum chemical calculations can model the interaction of this compound with reactive species such as hydroxyl radicals (•OH). researchgate.net These calculations can pinpoint the most susceptible sites on the dye molecule for radical attack by analyzing electron density and orbital distributions. ucl.ac.uk The transition states, which are the energy maxima along the reaction coordinate, can be located and their structures determined. The energy barriers associated with these transition states provide a quantitative measure of the reaction kinetics.

A hypothetical reaction pathway for the initial step of oxidative degradation of this compound by a hydroxyl radical could be investigated. The calculations would likely reveal that the central carbon atom or the electron-rich aromatic rings are primary sites of attack. The energy profile would illustrate the formation of intermediate species and the subsequent bond-breaking and bond-forming events that lead to the eventual decolorization of the dye. acs.org

Table 1: Hypothetical Calculated Energies for a Reaction Step in the Degradation of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound + •OH | DFT/B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | DFT/B3LYP/6-31G(d) | +12.5 |

| Intermediate 1 | DFT/B3LYP/6-31G(d) | -5.2 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Docking and Simulation in Adsorption Phenomena

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comrsc.org This is particularly relevant for understanding the adsorption of this compound onto various materials, such as activated carbon, clays, or biomaterials, which are used in wastewater treatment.

In a typical molecular docking study, a 3D model of the this compound molecule is generated and its interaction with a model surface of an adsorbent is simulated. The docking software calculates the binding energy for numerous possible binding poses, and the pose with the lowest binding energy is considered the most stable and likely binding mode. These simulations can reveal the key intermolecular forces driving the adsorption process, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-adsorbent system over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and the stability of the adsorbed dye on the surface. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Model Adsorbent Surface

| Binding Site on Adsorbent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Atoms |

| Site A | -8.5 | Hydrophobic pocket, π-π stacking with aromatic rings |

| Site B | -6.2 | Hydrogen bonding with sulfonate groups |

| Site C | -4.1 | Electrostatic interactions |

Note: This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Degradation Pathways and Reactivity

Predictive modeling of the degradation pathways of this compound involves using computational tools to forecast the series of chemical reactions that break down the dye into smaller, often less colored and less toxic, molecules. This is crucial for designing effective remediation technologies.

One approach involves the use of reactivity descriptors derived from quantum chemical calculations. researchgate.net Fukui functions, for example, can be calculated to identify the sites on the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By systematically evaluating the reactivity of the parent dye and its subsequent degradation products, a probable degradation pathway can be constructed. researchgate.net

Furthermore, computational studies can predict the degradation products by simulating the cleavage of key chemical bonds, such as the bonds connecting the central carbon atom to the aromatic rings in the triarylmethane structure. mdpi.com The stability of the resulting fragments can then be assessed to determine the likelihood of their formation.

Electronic Structure Analysis and Spectroscopic Property Prediction

The color of this compound is a direct consequence of its electronic structure. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for analyzing this structure and predicting the dye's spectroscopic properties. diva-portal.orgdiva-portal.org

TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies of the electronic transitions between the ground state and various excited states. The most intense transition, corresponding to the absorption of visible light, typically involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ucl.ac.uk

Analysis of the HOMO and LUMO provides insight into the nature of the electronic transition. For triarylmethane dyes, the HOMO and LUMO are typically delocalized π-orbitals extending across the conjugated system of the aromatic rings. ucl.ac.uk Computational analysis can visualize these orbitals and quantify their energy gap, which is directly related to the color of the dye. These calculations can also predict how the absorption spectrum might change in different solvents or at different pH values.

Table 3: Hypothetical Predicted Spectroscopic Properties of this compound

| Property | Calculation Method | Predicted Value | Experimental Value |

| λmax (in water) | TD-DFT/B3LYP/6-31G(d) | 605 nm | ~600 nm |

| Oscillator Strength | TD-DFT/B3LYP/6-31G(d) | 1.2 | N/A |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 2.05 eV | N/A |

Note: This table presents hypothetical data for illustrative purposes.

Future Research Trajectories and Innovation in C.i. Acid Blue 75 Science

Development of Novel Materials and Catalysts for Enhanced Degradation Efficiency

Future research will heavily focus on engineering novel materials and catalysts that offer superior performance in breaking down C.I. Acid Blue 75. The limitations of current catalysts, such as low efficiency or the need for harsh operating conditions, drive the exploration of advanced materials with unique structural and electronic properties.

A significant area of development is in the application of nanocomposites and hybrid materials . Researchers are exploring materials like Ti3C2Tx MXene-based hybrid photocatalysts, which exhibit high metallic conductivity and efficient charge transfer, minimizing the recombination of electron-hole pairs that hinders photocatalysis. mdpi.com Another promising avenue is the use of metal-organic frameworks (MOFs), such as the zeolitic imidazolate framework-8 (ZIF-8), which can be modified to enhance photocatalytic activity for dye degradation. acs.org Future work should aim to synthesize and test MXene and MOF-based composites specifically for the degradation of this compound, optimizing their structure for maximum dye adsorption and radical generation.

The development of bimetallic catalysts represents another critical research trajectory. Synergistic effects between two different metals can lead to enhanced catalytic activity, stability, and selectivity compared to their single-metal counterparts. researchgate.net For instance, novel Fe-Co bimetallic catalysts have demonstrated high efficiency in photo-Fenton-like systems for degrading dyes like methylene (B1212753) blue. researchgate.net Future studies could investigate the fabrication of bimetallic catalysts supported on waste-derived materials like silica (B1680970) for a dual benefit of high efficiency and waste valorization in the context of Acid Blue 75 treatment.

Furthermore, the concept of nanozymes , nanomaterials with enzyme-like characteristics, is emerging as a frontier in catalysis. Copper-based nanozymes, for example, have shown powerful peroxidase-like activity, enabling the rapid degradation of dyes in the presence of hydrogen peroxide at high temperatures, a condition where natural enzymes would denature. acs.org Research should be directed towards designing robust nanozymes that are effective against the specific chemical structure of this compound.

Table 1: Performance of Novel Catalysts in Dye Degradation

| Catalyst/Material | Target Dye | Degradation Efficiency (%) | Time (minutes) | Process |

| Ti3C2Tx/g-C3N4 Hybrid mdpi.com | Methylene Blue | 100% | 180 | Photocatalysis |

| MnO2/Ti3C2Tx MXene mdpi.com | Methylene Blue | ~99% | 30 | Photocatalysis |

| NDCQDs/ZIF-8 acs.org | Methylene Blue | 93.5% | 240 | Photocatalysis |

| Fe-Co/SiO2 researchgate.net | Methylene Blue | 100% | 75 | Photo-Fenton-like |

| Copper Nanozyme (CNZ) acs.org | Methyl Orange | ~93% | 10 | Peroxidase-like |

| ZnO Nanoparticles cmu.ac.th | Acid Blue A | 87% | - | Photocatalysis |

Integration of Bioremediation and Advanced Oxidation Processes